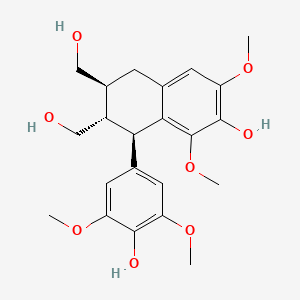

(-)-Lyoniresinol

Description

Properties

IUPAC Name |

(6S,7S,8R)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3/t13-,14-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVZKBOFCHOPLM-LBTNJELSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the (-)-Lyoniresinol Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of (-)-lyoniresinol, a syringyl-type lignan found in various plant species. Lignans, a class of phenylpropanoid dimers, exhibit a wide range of biological activities, making their biosynthetic pathways a subject of intense research for pharmaceutical and biotechnological applications. This document details the enzymatic steps, precursor molecules, and stereochemical determinants leading to the formation of (-)-lyoniresinol, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Biosynthetic Pathway

The biosynthesis of (-)-lyoniresinol originates from the general phenylpropanoid pathway, which supplies the monolignol precursor, sinapyl alcohol. The pathway can be divided into three main stages:

-

Oxidative Dimerization: Two molecules of sinapyl alcohol undergo stereoselective coupling to form the furofuran lignan, (-)-syringaresinol.

-

Sequential Reduction: (-)-Syringaresinol is subjected to two consecutive reduction steps to yield key intermediates.

-

Cyclization: The final step involves an intramolecular cyclization to form the characteristic tetrahydronaphthalene skeleton of lyoniresinol.

The proposed pathway begins with the oxidative coupling of two sinapyl alcohol radicals, a reaction mediated by an oxidase (like laccase or peroxidase) and guided by a dirigent protein (DIR) to ensure the correct stereochemistry, yielding (-)-syringaresinol[1]. This is followed by two successive NADPH-dependent reductions catalyzed by a stereospecific syringaresinol reductase (SRR), which is a type of pinoresinol-lariciresinol reductase (PLR). This enzyme first reduces (-)-syringaresinol to (-)-5,5'-dimethoxylariciresinol, and then further reduces it to (-)-5,5'-dimethoxysecoisolariciresinol[2][3]. The final, and least understood, step is the proposed intramolecular cyclization of (-)-5,5'-dimethoxysecoisolariciresinol to form (-)-lyoniresinol[2][3].

Key Enzymes and Their Characteristics

The biosynthesis of (-)-lyoniresinol is governed by several key enzyme families that control both the formation of the lignan backbone and its stereochemistry.

Oxidases and Dirigent Proteins

The initial step is the dehydrogenative dimerization of sinapyl alcohol. This reaction is catalyzed by oxidases such as laccases or peroxidases, which generate sinapyl alcohol radicals[4][5][6]. While in vitro reactions using only these oxidases typically result in a racemic mixture of products, the stereospecificity observed in vivo is conferred by Dirigent Proteins (DIRs) [7]. DIRs capture the monolignol radicals and orient them in a spatially defined manner to facilitate the formation of a specific stereoisomer, in this case, (-)-syringaresinol[1][7]. The C5-position on sinapyl alcohol being occupied by a methoxy group inherently favors the formation of β-β' linked dimers like syringaresinol over other coupling products[8].

Pinoresinol-Lariciresinol Reductase (PLR) Family

The sequential reduction of the furofuran lignan is catalyzed by NADPH-dependent enzymes belonging to the Pinoresinol-Lariciresinol Reductase (PLR) family[9]. These enzymes are pivotal as they often determine the enantiomeric composition of the downstream lignans[9]. For the synthesis of (-)-lyoniresinol, a specific set of PLRs (or more accurately, Syringaresinol Reductases) with a preference for (-) enantiomers is required.

These reductases catalyze two distinct steps:

-

Reduction of the first furan ring: (-)-Syringaresinol is converted to (-)-5,5'-dimethoxylariciresinol.

-

Reduction of the second furan ring: (-)-5,5'-Dimethoxylariciresinol is converted to the dibenzylbutane lignan, (-)-5,5'-dimethoxysecoisolariciresinol.

While extensive kinetic data for reductases acting on syringyl lignans is scarce, studies on homologous PLRs acting on guaiacyl lignans provide insight into their function. The presence of multiple PLR isoforms within a single plant, each with different substrate and stereospecificity, allows for the fine-tuning of lignan synthesis[9].

Putative Cyclase

The final conversion of the linear dibenzylbutane structure of (-)-5,5'-dimethoxysecoisolariciresinol into the cyclic tetrahydronaphthalene structure of (-)-lyoniresinol is the most speculative step in the pathway. This transformation requires the formation of a C2-C7' bond. The exact enzymatic mechanism and the specific enzyme responsible for this cyclization have not yet been fully elucidated and remain an active area of research[2][3].

Quantitative Data

Quantitative kinetic data for the specific enzymes in the (-)-lyoniresinol pathway are limited in the literature. Most characterization has been performed on homologous enzymes from the guaiacyl lignan pathway. The table below summarizes representative kinetic data for PLR enzymes to illustrate typical catalytic efficiencies. It is important to note that substrate specificities can vary significantly between isoforms and plant species.

| Enzyme Source | Substrate | Product(s) | Km (µM) | Vmax (pkat/mg) | Inhibition Type | Reference |

| Forsythia intermedia | (+)-Pinoresinol | (+)-Lariciresinol | ~2.5 | 21.7 | - | --INVALID-LINK-- |

| Forsythia intermedia | (+)-Lariciresinol | (-)-Secoisolariciresinol | ~1.0 | 12.5 | - | --INVALID-LINK-- |

| Linum perenne | (+)-Pinoresinol | (-)-Lariciresinol | 1.8 ± 0.3 | 240 ± 10 | - | --INVALID-LINK-- |

| Linum perenne | (-)-Lariciresinol | (+)-Secoisolariciresinol | 1.3 ± 0.2 | 190 ± 10 | - | --INVALID-LINK-- |

| hSERT (Human) | (-)-Syringaresinol | - | - | Vmax decreased | Noncompetitive | [1] |

Note: The data presented are for homologous enzymes and serve as an example. Kinetic parameters for the specific syringaresinol reductases leading to (-)-lyoniresinol require further investigation.

Experimental Protocols & Workflows

Investigating the (-)-lyoniresinol biosynthesis pathway involves a combination of protein biochemistry, analytical chemistry, and molecular biology. Below are generalized protocols for key experiments.

General Workflow for Enzyme Characterization

A typical workflow for identifying and characterizing the enzymes in the pathway involves several stages, from crude plant extract to purified recombinant protein analysis.

Protocol: In Vitro Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Assay

This protocol is adapted from methods used for guaiacyl PLRs and can be modified for syringyl substrates[10].

-

Preparation of Crude Protein Extract:

-

Homogenize 1-5 g of fresh plant tissue on ice in 3-5 volumes of extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.1, containing 10 mM β-mercaptoethanol and 10% (w/v) polyvinylpolypyrrolidone).

-

Filter the homogenate through cheesecloth and centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

-

Reaction Mixture:

-

Prepare a total reaction volume of 250 µL containing:

-

100 µL Crude Protein Extract (or purified enzyme)

-

100 µL 0.1 M Potassium Phosphate Buffer (pH can be optimized, typically 6.0-7.5)

-

2.5 µL of 20 mM NADPH in water

-

2.5 µL of 10 mM substrate (e.g., (-)-syringaresinol) dissolved in DMSO or methanol.

-

-

Run a negative control using a heat-inactivated enzyme or an extract from a non-expressing host (e.g., E. coli with an empty vector)[10].

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1-2 hours. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Extract the products by adding 500 µL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

-

Analysis:

-

Re-dissolve the dried residue in a known volume (e.g., 100 µL) of the mobile phase (e.g., methanol/water).

-

Analyze the products by HPLC or LC-MS to identify and quantify the formation of lariciresinol and secoisolariciresinol analogs by comparing retention times and mass spectra with authentic standards[10].

-

Protocol: Chiral HPLC Analysis of Lignans

Determining the enantiomeric composition is crucial. Chiral HPLC is the standard method for this analysis[11][12][13].

-

Instrumentation:

-

An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD). Detection is typically set at 280 nm.

-

-

Chiral Stationary Phase (CSP):

-

Mobile Phase:

-

The mobile phase is typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol).

-

The exact ratio must be optimized for the specific lignan and column to achieve baseline separation of the enantiomers. An isocratic elution is generally used.

-

Example: A mobile phase of n-hexane:ethanol (90:10, v/v) at a flow rate of 0.5 mL/min.

-

-

Sample Preparation:

-

Use the extracted and dried product from the enzyme assay or plant extract.

-

Re-dissolve the sample in the mobile phase to ensure compatibility and good peak shape. Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Analysis:

-

Inject the sample onto the column.

-

Identify the enantiomer peaks by comparing their retention times to those of pure enantiomeric standards, if available.

-

Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

-

Metabolic Engineering and Future Perspectives

Understanding the (-)-lyoniresinol pathway opens avenues for metabolic engineering in microbial or plant systems to produce this and other valuable lignans[14]. Key strategies include:

-

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing bottleneck enzymes, such as specific PLR isoforms, can increase product flux[14].

-

Downregulation of Competing Pathways: Using RNA interference (RNAi) to suppress the expression of enzymes that divert precursors to other metabolic fates can enhance the yield of the desired lignan[14]. For example, down-regulating a PLR in Forsythia cells led to a 20-fold increase in its substrate, pinoresinol[14].

-

Heterologous Expression: Expressing the entire biosynthetic pathway in a microbial host like E. coli or Saccharomyces cerevisiae offers a scalable and contained production platform[15]. This has been successfully demonstrated for the synthesis of various lignans and their glycosides from simple precursors[15].

The primary challenge remaining is the definitive identification and characterization of the enzyme(s) responsible for the final cyclization step. Elucidating this mechanism will be the final key to enabling the complete de novo biosynthesis of (-)-lyoniresinol in engineered systems.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. The Biocatalytic Synthesis of Syringaresinol from 2,6-Dimethoxy-4-allylphenol in One-Pot Using a Tailored Oxidase/Peroxidase System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]

- 9. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. for.nchu.edu.tw [for.nchu.edu.tw]

- 11. Semi-micro chiral HPLC analysis of lignans [periodicos.capes.gov.br]

- 12. researchgate.net [researchgate.net]

- 13. Identification and stereochemical characterization of lignans in flaxseed and pumpkin seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Construction of lignan glycosides biosynthetic network in Escherichia coli using mutltienzyme modules - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources and isolation of (-)-Lyoniresinol

An In-depth Technical Guide to the Natural Sources and Isolation of (-)-Lyoniresinol

Introduction

(-)-Lyoniresinol is a naturally occurring lignan, a class of polyphenolic compounds found in plants. It has garnered significant interest within the scientific community due to its potential biological activities, including antioxidant properties. This guide provides a comprehensive overview of the natural sources of (-)-lyoniresinol, detailed protocols for its isolation, and an illustrative representation of its biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of (-)-Lyoniresinol

(-)-Lyoniresinol is distributed across various plant species. The concentration and presence of this lignan can vary depending on the plant part, geographical location, and harvesting time. A summary of notable plant sources is presented in the table below.

| Plant Species | Family | Plant Part | Reference |

| Lyonia ovalifolia var. elliptica | Ericaceae | Wood | [1][2] |

| Berberis vulgaris | Berberidaceae | Root Barks | [3] |

| Averrhoa carambola L. | Oxalidaceae | Root | [3] |

| Machilus robusta | Lauraceae | Not Specified | [4] |

| Sinocalamus affinis | Poaceae | Not Specified | [4] |

| Acer truncatum | Sapindaceae | Not Specified | [4] |

| Salacia chinensis | Celastraceae | Not Specified | [4] |

| Cinnamomum cassia | Lauraceae | Not Specified | [1] |

| Gaultheria fragrantissima | Ericaceae | Not Specified | [5] |

| Aegle marmelos | Rutaceae | Bark | [6] |

| Oak (Quercus species) | Fagaceae | Wood | [3] |

Isolation Methodologies

The isolation of (-)-lyoniresinol from its natural sources typically involves a multi-step process encompassing extraction, partitioning, and chromatographic purification. The general workflow for this process is outlined below.

Experimental Protocol: Isolation from Lyonia ovalifolia var. elliptica

This protocol is adapted from studies on the biosynthesis of (+)-lyoniresinol in Lyonia ovalifolia var. elliptica[1][2].

1. Plant Material Preparation:

-

Air-dry the trunks and branches of Lyonia ovalifolia var. elliptica after removing the bark.

-

Chop the dried material into small pieces using a metallic chopper.

-

Grind the chopped pieces in a Wiley mill and sieve to a mesh size of 40-80.

2. Extraction:

-

Extract the resulting wood powder (e.g., 3.0 kg) with cold methanol at room temperature for 10 days in Erlenmeyer flasks.

-

Combine the entire extract and concentrate it in vacuo to approximately one-tenth of its original volume.

-

Add five times the volume of milli-Q water to the concentrated extract and centrifuge at 1100g for 20 minutes at 20°C.

-

Collect the supernatant and extract it three times with ethyl acetate (EtOAc).

3. Partitioning and Purification:

-

Combine the organic (EtOAc) phases and wash once with a saturated NaCl solution.

-

Evaporate the organic phase to dryness in vacuo to obtain the crude extract (e.g., 26.2 g from 3.0 kg of wood powder).[1]

-

Subject the crude extract to open column chromatography and medium-pressure column chromatography on silica gel.

-

Elute with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate) to separate the different components.

-

Monitor the fractions using analytical thin-layer chromatography (TLC) on silica gel 60 F254 plates.

4. Final Isolation:

-

Combine the fractions containing lyoniresinol based on TLC analysis.

-

Further purify the combined fractions using preparative TLC or HPLC if necessary.

-

Crystallize the purified lyoniresinol from a suitable solvent to obtain the pure compound.

Biosynthesis of Lyoniresinol

Lyoniresinol is a syringyl lignan, and its biosynthesis is believed to start from the dehydrogenative dimerization of sinapyl alcohol. The proposed pathway involves several key intermediates.[1]

The proposed biosynthetic pathway to (+)-lyoniresinol suggests that a nonselective dehydrogenative dimerization of sinapyl alcohol yields (±)-syringaresinol (SYR).[2] This is then reduced to give (8R,8'R)-(+)-5,5'-dimethoxylariciresinol (DMLR), which can be further reduced to (8R,8'R)-(-)-5,5'-dimethoxysecoisolariciresinol (DMSLR).[2] It is hypothesized that (+)-lyoniresinol can be formed through the cyclization of DMLR or the transformation of DMSLR.[1][2]

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. (-)-Lyoniresinol | CAS:31768-94-2 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. (+)-Lyoniresinol | C22H28O8 | CID 11711453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. neist.res.in [neist.res.in]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of (-)-Lyoniresinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data for the natural product (-)-lyoniresinol. It includes key data for structural identification, detailed experimental protocols, and logical diagrams to illustrate analytical workflows and structural elucidation principles.

Introduction to (-)-Lyoniresinol

(-)-Lyoniresinol is a bioactive lignan belonging to the aryltetralin class. Lignans are a large group of polyphenolic compounds found in plants, known for their diverse pharmacological activities. The precise structural elucidation of such molecules is fundamental for understanding their biological function and for any potential therapeutic development. High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for the unambiguous identification and characterization of (-)-lyoniresinol.[1]

Molecular Structure:

Figure 1: Chemical Structure of Lyoniresinol.

Mass Spectrometry (MS) Data

Mass spectrometry is crucial for determining the molecular formula and investigating the compound's structure through fragmentation analysis. For a molecule like (-)-lyoniresinol (C₂₂H₂₈O₈), electrospray ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) is typically employed.[2]

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition.

| Ion Species | Calculated m/z | Observed m/z |

| [M+H]⁺ | 421.1857 | Typically within 5 ppm error |

| [M+Na]⁺ | 443.1676 | Typically within 5 ppm error |

| [M-H]⁻ | 419.1711 | Typically within 5 ppm error |

Note: The molecular formula is C₂₂H₂₈O₈, with a monoisotopic mass of 420.1784 Da.[1]

Proposed ESI-MS/MS Fragmentation Pattern

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |

| 421.1857 | 403.1751 | H₂O (18.0106 Da) | Loss from a hydroxymethyl or phenolic group |

| 421.1857 | 391.1751 | CH₂O (30.0106 Da) | Cleavage of a hydroxymethyl group |

| 403.1751 | 385.1645 | H₂O (18.0106 Da) | Sequential loss of a second water molecule |

| 403.1751 | 373.1645 | CH₂O (30.0106 Da) | Loss of formaldehyde from the [M+H-H₂O]⁺ ion |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides the definitive connectivity and stereochemistry of the molecule. This involves a suite of experiments including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques.

Predicted ¹³C NMR Data

The table below shows predicted ¹³C NMR chemical shifts for the carbon skeleton of lyoniresinol. These values are estimates and will vary based on solvent and experimental conditions.

| Atom No. | Predicted δ (ppm) | Atom Type |

| 1 | 130.5 | Ar-C |

| 2 | 40.2 | CH |

| 3 | 46.5 | CH |

| 4 | 30.1 | CH₂ |

| 4a | 132.8 | Ar-C |

| 5 | 108.2 | Ar-CH |

| 6 | 148.1 | Ar-C |

| 7 | 145.9 | Ar-C |

| 8 | 109.5 | Ar-C |

| 8a | 125.6 | Ar-C |

| 1' | 133.4 | Ar-C |

| 2', 6' | 105.5 | Ar-CH |

| 3', 5' | 147.8 | Ar-C |

| 4' | 135.2 | Ar-C |

| 9 | 65.4 | CH₂OH |

| 9' | 63.8 | CH₂OH |

| OMe (6) | 56.5 | OCH₃ |

| OMe (8) | 56.3 | OCH₃ |

| OMe (3', 5') | 56.7 | OCH₃ |

Typical ¹H NMR Data

This table outlines the expected chemical shifts, multiplicities, and coupling constants for the protons in (-)-lyoniresinol, based on analysis of related lignans.[5]

| Atom No. | Typical δ (ppm) | Multiplicity | Typical J (Hz) |

| H-2 | ~2.0-2.2 | m | - |

| H-3 | ~1.8-2.0 | m | - |

| H-4α | ~2.9-3.1 | dd | J ≈ 16, 5 |

| H-4β | ~2.6-2.8 | dd | J ≈ 16, 11 |

| H-5 | ~6.5-6.7 | s | - |

| H-1 | ~4.6-4.8 | d | J ≈ 4-5 |

| H-2', H-6' | ~6.3-6.5 | s | - |

| H-9a, H-9b | ~3.6-3.9 | m | - |

| H-9'a, H-9'b | ~3.4-3.7 | m | - |

| OMe | ~3.7-3.9 | s | - |

| Ar-OH, R-OH | ~4.5-5.5 | br s | - |

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS)

This protocol outlines a general procedure for the analysis of lignans using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the isolated (-)-lyoniresinol or dried plant extract.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions (UPLC/HPLC):

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5-10% B, increasing to 95% B over 15-20 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometer Conditions (ESI-QTOF or ESI-Orbitrap):

-

Ionization Mode: ESI, positive and negative modes.

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas (N₂): Flow rate of 8-12 L/min at a temperature of 350-450 °C.

-

Mass Range: m/z 100-1500.

-

Acquisition Mode:

-

MS: Full scan mode for accurate mass measurement of the parent ion.

-

MS/MS: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger fragmentation of the most intense ions. Use a collision energy ramp (e.g., 15-40 eV) to obtain rich fragmentation spectra.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the standard suite of NMR experiments for the structural elucidation of a natural product like (-)-lyoniresinol.

-

Sample Preparation:

-

Dissolve 5-10 mg of purified (-)-lyoniresinol in approximately 0.6 mL of a deuterated solvent (e.g., Methanol-d₄, Acetone-d₆, or DMSO-d₆).

-

The choice of solvent is critical to avoid overlapping solvent and analyte signals.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Instrument and Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

Temperature: 298 K (25 °C).

-

Experiments to be Recorded:

-

¹H NMR: Standard proton spectrum to observe chemical shifts, multiplicities, and integrations.

-

¹³C NMR: Standard carbon spectrum (proton-decoupled) to identify all unique carbon environments. A DEPT-135 experiment is also run to differentiate between CH, CH₂, and CH₃ groups.

-

2D COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons (e.g., H-2 coupled to H-3).

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹J-coupling), mapping each proton signal to its corresponding carbon signal.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds away, ²J and ³J-couplings). This is critical for piecing together the molecular fragments and assigning quaternary carbons.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: To determine the spatial proximity of protons, which is essential for confirming stereochemistry.

-

-

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a natural product like (-)-lyoniresinol using spectroscopic techniques.

Caption: A flowchart of the general experimental and analytical workflow.

Logic of 2D NMR Structural Elucidation

This diagram illustrates the logical relationships between different atoms in the (-)-lyoniresinol structure as revealed by key 2D NMR experiments. It demonstrates how connectivity is established without relying on specific chemical shift values.

References

- 1. (+)-Lyoniresinol | C22H28O8 | CID 11711453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. Structural determination of diterpenes from Daphne genkwa by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Definitive Guide to the Chemical Structure Elucidation of (-)-Lyoniresinol and its Stereoisomers

A Technical Resource for Researchers in Natural Product Chemistry and Drug Discovery

Abstract

(-)-Lyoniresinol, a lignan found in various plant species, has garnered significant interest due to its diverse biological activities. The precise determination of its chemical structure, including its absolute stereochemistry, is paramount for understanding its bioactivity and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of (-)-Lyoniresinol and its stereoisomers. It consolidates spectroscopic data, outlines detailed experimental protocols, and visualizes the workflows and relevant biological pathways, serving as an in-depth resource for researchers, scientists, and professionals in drug development.

Introduction

Lignans are a large class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units. Among them, (-)-Lyoniresinol has been the subject of numerous phytochemical and pharmacological investigations. Its chemical structure, characterized by a tetrahydronaphthalene skeleton, presents multiple stereocenters, giving rise to several stereoisomers. The differentiation and unequivocal assignment of these stereoisomers are critical, as stereochemistry often dictates biological function. This guide will delve into the key analytical techniques and synthetic strategies employed to elucidate the complex three-dimensional structure of (-)-Lyoniresinol.

Spectroscopic and Physicochemical Data

The structural elucidation of (-)-Lyoniresinol and its stereoisomers relies heavily on a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the molecular formula, while infrared (IR) spectroscopy indicates the presence of key functional groups. However, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework and the relative stereochemistry. The absolute stereochemistry is often confirmed by chiroptical methods like Circular Dichroism (CD) spectroscopy and, most definitively, by single-crystal X-ray crystallography.

NMR Spectroscopic Data

Table 1: 1H and 13C NMR Data for (+)-Lyoniresinol in CDCl3

| Position | 1H Chemical Shift (δ, ppm), Multiplicity (J in Hz) | 13C Chemical Shift (δ, ppm) |

| 1 | 4.65 (d, J = 4.0) | 43.5 |

| 2 | 1.85 (m) | 35.2 |

| 3 | 2.10 (m) | 40.8 |

| 4 | 2.90 (dd, J = 16.0, 10.0), 2.70 (dd, J = 16.0, 5.0) | 31.5 |

| 4a | - | 130.0 |

| 5 | 6.20 (s) | 108.5 |

| 6 | - | 145.0 |

| 7 | - | 135.0 |

| 8 | - | 145.5 |

| 8a | - | 128.0 |

| 1' | - | 132.0 |

| 2' | 6.40 (s) | 105.0 |

| 3' | - | 147.0 |

| 4' | - | 134.5 |

| 5' | - | 147.0 |

| 6' | 6.40 (s) | 105.0 |

| 9 | 3.60 (m), 3.40 (m) | 65.0 |

| 9' | 3.75 (m), 3.55 (m) | 63.0 |

| OMe (C-3', C-5') | 3.80 (s) | 56.5 |

| OMe (C-6) | 3.85 (s) | 56.0 |

| OMe (C-8) | 3.90 (s) | 56.2 |

Note: This table is a compilation of representative data and may vary slightly between different literature sources and experimental conditions. The NMR spectral data of (-)-Lyoniresinol are identical to those of (+)-Lyoniresinol[1].

Mass Spectrometry Data

High-resolution mass spectrometry is essential for determining the elemental composition of Lyoniresinol. Electrospray ionization (ESI) is a commonly used technique for the analysis of lignans. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information, helping to confirm the connectivity of the molecule.

Table 2: High-Resolution Mass Spectrometry Data for (±)-Lyoniresinol

| Ionization Mode | Adduct | Observed m/z | Calculated m/z | Molecular Formula |

| Positive ESI | [M+H]+ | 421.1806 | 421.1806 | C22H29O8 |

| Positive ESI | [M+Na]+ | 443.1625 | 443.1625 | C22H28NaO8 |

Experimental Protocols

The successful elucidation of the structure of (-)-Lyoniresinol and its stereoisomers requires meticulous execution of various experimental procedures. This section provides detailed methodologies for key experiments.

Isolation and Purification

The isolation of Lyoniresinol from plant material typically involves the following steps:

-

Extraction: Dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, often using techniques like maceration or Soxhlet extraction.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to fractionate the components based on their polarity.

-

Chromatography: The lignan-rich fraction is further purified using a combination of chromatographic techniques, including column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Separation of Enantiomers

The separation of (+)- and (-)-Lyoniresinol is crucial for determining the enantiomeric composition and for obtaining pure enantiomers for biological testing. This is typically achieved using chiral HPLC.

Protocol for Chiral HPLC Separation:

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD), is used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is commonly employed. The exact ratio is optimized to achieve baseline separation. For basic compounds, a small amount of an amine modifier like diethylamine may be added, while acidic compounds may require an acidic modifier like trifluoroacetic acid[2].

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., 280 nm) is used.

-

Procedure:

-

Dissolve the racemic Lyoniresinol mixture in the mobile phase.

-

Inject the sample onto the chiral HPLC system.

-

Monitor the elution profile and collect the fractions corresponding to each enantiomer.

-

Analyze the collected fractions to confirm their purity and enantiomeric excess.

-

NMR Spectroscopy

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified Lyoniresinol stereoisomer in about 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6) in an NMR tube.

-

Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). This should include:

-

1H NMR: To determine proton chemical shifts and coupling constants.

-

13C NMR: To identify the chemical shifts of all carbon atoms.

-

2D NMR experiments:

-

COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing key information about the relative stereochemistry.

-

-

-

Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the spectra to assign all proton and carbon signals and to deduce the relative stereochemistry based on coupling constants and NOE correlations.

Mass Spectrometry

Protocol for ESI-MS/MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the purified Lyoniresinol stereoisomer in a suitable solvent compatible with ESI, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

MS Scan: Acquire a full scan mass spectrum to determine the mass of the molecular ion (e.g., [M+H]+ or [M+Na]+).

-

MS/MS Fragmentation: Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) at varying collision energies.

-

Data Analysis: Analyze the resulting product ion spectrum to identify characteristic fragmentation pathways. This information helps to confirm the structural backbone of the molecule.

X-ray Crystallography

Obtaining a single crystal of sufficient quality is often the most challenging step in X-ray crystallography.

General Protocol for Crystallization:

-

Purification: Ensure the sample is of the highest possible purity, as impurities can inhibit crystallization.

-

Solvent Selection: Screen a variety of solvents and solvent systems to find conditions where the compound has moderate solubility.

-

Crystallization Techniques: Employ one or more of the following techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a dust-free environment.

-

Vapor Diffusion: Dissolve the compound in a small amount of a good solvent and place this solution in a sealed container with a larger volume of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution of the compound can induce crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Crystal Mounting and Data Collection: Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis. The diffraction data are collected and processed to solve the crystal structure.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key workflows and a relevant biological pathway associated with lignans like (-)-Lyoniresinol.

Conclusion

The chemical structure elucidation of (-)-Lyoniresinol and its stereoisomers is a multifaceted process that integrates advanced spectroscopic, chromatographic, and synthetic methodologies. This guide has provided a detailed overview of the essential techniques, from isolation and purification to the definitive determination of stereochemistry. The presented data and protocols offer a valuable resource for researchers in natural product chemistry, enabling a more profound understanding of this important class of bioactive compounds and facilitating future research into their therapeutic potential. The visualization of the structure elucidation workflow and the potential signaling pathways provides a clear conceptual framework for these complex processes. Further research to obtain a single-crystal X-ray structure of (-)-Lyoniresinol and to definitively map its interactions with cellular signaling pathways will be invaluable in advancing its development as a potential therapeutic agent.

References

An In-depth Technical Guide on the Pharmacological Properties and Biological Activities of (-)-Lyoniresinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lyoniresinol, a naturally occurring lignan, has garnered significant scientific interest due to its diverse pharmacological properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of (-)-Lyoniresinol, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. (-)-Lyoniresinol is a specific lignan that has been the subject of various preclinical studies. Its chemical structure, characterized by a dibenzylbutane skeleton, endows it with the ability to interact with various cellular targets, thereby modulating key signaling pathways involved in several pathologies. This guide aims to consolidate the current scientific knowledge on (-)-Lyoniresinol, providing a technical foundation for further research and development.

Pharmacological Properties and Biological Activities

(-)-Lyoniresinol exhibits a range of biological activities, which are summarized in the following sections. The quantitative data for these activities are presented in the tables below.

Antioxidant Activity

(-)-Lyoniresinol has demonstrated notable antioxidant properties, primarily attributed to its ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Table 1: Antioxidant Activity of (-)-Lyoniresinol

| Assay | Target | IC50/EC50 Value | Reference Compound | Reference Compound Value |

| DPPH Radical Scavenging | DPPH Radical | 82.4 µM | Not Specified | Not Specified |

Anti-inflammatory Activity

The anti-inflammatory effects of (-)-Lyoniresinol and related lignans are mediated through the inhibition of key inflammatory mediators and signaling pathways. While specific IC50 values for (-)-Lyoniresinol are not widely reported, studies on similar lignans suggest potent activity. For instance, related compounds have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation. This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Table 2: Anti-inflammatory Activity of Related Lignans

| Compound | Assay | Cell Line | IC50 Value |

| Lirioresinol B dimethyl ether | NO Production Inhibition | RAW 264.7 | Not explicitly stated, but significant inhibition at 5-50 µM |

| Sauchinone | iNOS, TNF-α, COX-2 Inhibition | RAW 264.7 | ≤10 μM |

Anticancer Activity

(-)-Lyoniresinol and its derivatives have shown potential as anticancer agents. For example, (-)-9'-O-(α-l-rhamnopyranosyl)lyoniresinol demonstrated a strong ability to suppress the proliferation of A2780 human ovarian carcinoma cells in a dose-dependent manner, with an IC50 value of 35.40 ± 2.78 μM[1]. The anticancer mechanism is believed to involve the induction of apoptosis. While extensive data on (-)-Lyoniresinol across a wide range of cancer cell lines is limited, studies on related lignans provide context for its potential efficacy.

Table 3: Anticancer Activity of (-)-Lyoniresinol Derivatives and Related Lignans

| Compound | Cell Line | Assay | IC50 Value |

| (-)-9'-O-(α-l-rhamnopyranosyl)lyoniresinol | A2780 (Ovarian) | MTT | 35.40 ± 2.78 μM[1] |

| Pinoresinol | SkBr3 (Breast) | MTT | 575 µM (48h) |

| Lariciresinol | SkBr3 (Breast) | MTT | 500 µM (48h) |

Neuroprotective Activity

Antimicrobial Activity

A glycosidic derivative of lyoniresinol, (+)-lyoniresinol-3α-O-β-D-glucopyranoside, has exhibited potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and the pathogenic fungus Candida albicans[3][4]. This suggests that modifications to the (-)-Lyoniresinol structure could yield promising antimicrobial agents.

Table 4: Antimicrobial Activity of a (+)-Lyoniresinol Derivative

| Compound | Microorganism | Activity |

| (+)-lyoniresinol-3α-O-β-D-glucopyranoside | MRSA, Candida albicans | Potent antimicrobial activity[3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of (-)-Lyoniresinol and related compounds.

Antioxidant Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound ((-)-Lyoniresinol) in a suitable solvent.

-

In a 96-well plate, add a specific volume of the test compound solution to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing only the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[3]

-

Cell-Based Assays

-

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[5][6][7]

-

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

-

Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated from the dose-response curve.

-

-

Principle: The SRB assay is a colorimetric method that relies on the binding of the aminoxanthene dye, sulforhodamine B, to the basic amino acids of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.[3][5]

-

Protocol:

-

Seed cells in a 96-well plate and treat with the test compound as in the MTT assay.

-

After treatment, fix the cells by adding cold trichloroacetic acid (TCA) (e.g., 10% final concentration) and incubate at 4°C for 1 hour.[3][5]

-

Wash the plates several times with water and air dry.

-

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[5]

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.[3][5]

-

Solubilize the bound dye with a 10 mM Tris base solution.

-

-

Principle: This assay measures the concentration of nitrite (a stable metabolite of NO) in cell culture supernatants. The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically.

-

Protocol:

-

Seed RAW 264.7 macrophages in a 96-well plate and treat with the test compound for a short period (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate for a short period at room temperature.

-

Measure the absorbance at around 540 nm.

-

The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

-

Molecular Biology Techniques

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-COX-2, anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).[8]

-

-

Principle: This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which is quantified by measuring its enzymatic activity.[9][10][11]

-

Protocol:

-

Transfect cells (e.g., HEK293 or HeLa) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

After transfection, treat the cells with the test compound and then stimulate with an NF-κB activator (e.g., TNF-α or LPS).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[9]

-

The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.

-

-

Principle: This imaging technique is used to visualize the subcellular localization of a specific protein. It involves using a primary antibody to target the protein of interest (Nrf2) and a fluorescently labeled secondary antibody for detection.

-

Protocol:

-

Grow cells on coverslips and treat them with the test compound.

-

Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific binding sites with a blocking solution (e.g., BSA).

-

Incubate with a primary antibody against Nrf2.

-

Wash and then incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

-

Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[12][13]

-

Signaling Pathways and Mechanisms of Action

The biological activities of (-)-Lyoniresinol and related lignans are underpinned by their ability to modulate several key intracellular signaling pathways.

Anti-inflammatory Signaling

(-)-Lyoniresinol is proposed to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes such as iNOS, COX-2, and various cytokines. Lignans can inhibit this pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the active NF-κB subunits.

Caption: Proposed inhibition of the NF-κB signaling pathway by (-)-Lyoniresinol.

Antioxidant and Cytoprotective Signaling

The antioxidant effects of (-)-Lyoniresinol are likely mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).

Caption: Proposed activation of the Nrf2 antioxidant pathway by (-)-Lyoniresinol.

Cell Survival and Apoptosis Signaling

The anticancer and neuroprotective activities of (-)-Lyoniresinol may involve the modulation of the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway, a critical regulator of cell survival and apoptosis. Inhibition of the PI3K/Akt pathway can lead to decreased cell survival and the induction of apoptosis, which is beneficial in the context of cancer therapy. This pathway is often dysregulated in cancer, promoting cell proliferation and resistance to apoptosis.

Caption: Proposed modulation of the PI3K/Akt pathway and apoptosis by (-)-Lyoniresinol.

Conclusion and Future Directions

(-)-Lyoniresinol is a promising natural compound with a range of pharmacological properties that warrant further investigation. Its antioxidant, anti-inflammatory, and potential anticancer and neuroprotective effects, mediated through the modulation of key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt, highlight its therapeutic potential.

Future research should focus on:

-

Conducting comprehensive in vitro and in vivo studies to establish a more complete pharmacological profile of (-)-Lyoniresinol, including a broader range of quantitative data (IC50/EC50 values) for its various biological activities.

-

Elucidating the precise molecular targets of (-)-Lyoniresinol within the identified signaling pathways.

-

Investigating the structure-activity relationships of (-)-Lyoniresinol derivatives to optimize their potency and selectivity.

-

Evaluating the safety and efficacy of (-)-Lyoniresinol in relevant preclinical disease models to pave the way for potential clinical applications.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of (-)-Lyoniresinol.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial property of (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside isolated from the root bark of Lycium chinense Miller against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanism underlying anti-inflammatory activities of lirioresinol B dimethyl ether through suppression of NF-κB and MAPK signaling in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]

- 13. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 [ouci.dntb.gov.ua]

(-)-Lyoniresinol Derivatives: A Technical Guide to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lyoniresinol, a naturally occurring lignan found in various plant species, and its synthetic derivatives have emerged as a promising class of compounds with a broad spectrum of therapeutic applications. Possessing a unique aryltetralin skeleton, these molecules have demonstrated significant potential in anticancer, anti-inflammatory, antioxidant, and antimicrobial therapies. This technical guide provides a comprehensive overview of the current state of research on (-)-lyoniresinol derivatives, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this versatile class of compounds.

Quantitative Biological Activity Data

The therapeutic efficacy of (-)-lyoniresinol and its derivatives has been quantified across various biological assays. The following tables summarize the available data, including half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), to facilitate a comparative analysis of their potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Anticancer Activity | |||

| Doxorubicin (Control) | MCF-7 | 1.2 | [1] |

| Doxorubicin (Control) | A549 | 1.8 | [1] |

| Doxorubicin (Control) | NIH/3T3 | 2.5 | [1] |

| Note: Specific IC50 values for (-)-Lyoniresinol derivatives against various cancer cell lines are not yet available in the public domain and represent a key area for future research. |

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Anti-Inflammatory Activity | |||

| Compound 51 (Control) | NO Release Inhibition | 3.1 ± 1.1 | [2] |

| Compound 51 (Control) | NF-κB Activity Inhibition | 0.172 ± 0.011 | [2] |

| Note: Quantitative data on the direct inhibition of the NF-κB pathway by (-)-Lyoniresinol derivatives are emerging, with current literature suggesting a promising avenue for investigation. |

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Antioxidant Activity | |||

| Lyoniresinol | DPPH radical scavenging | Data not available | |

| (+)-Lyoniresinol-3α-O-β-D-glucopyranoside | DPPH radical scavenging | Data not available | |

| Lyoniresinol | ABTS radical scavenging | Data not available | |

| Note: While the antioxidant capacity of Lyoniresinol and its glycosides has been demonstrated, specific IC50 values from standardized assays are needed for a complete quantitative comparison. |

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Antimicrobial Activity | |||

| (+)-Lyoniresinol-3α-O-β-D-glucopyranoside | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity reported | [3] |

| (+)-Lyoniresinol-3α-O-beta-D-glucopyranoside | Candida albicans | Potent activity reported | [3] |

| Note: The antimicrobial potential of Lyoniresinol derivatives is a significant area of interest. Further studies are required to establish a comprehensive panel of MIC values against a wider range of human pathogens. |

Potential Therapeutic Signaling Pathways

(-)-Lyoniresinol and its derivatives are believed to exert their therapeutic effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the hypothesized mechanisms of action in inflammation and cancer.

Anti-Inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

(-)-Lyoniresinol derivatives are postulated to inhibit the canonical NF-κB signaling pathway, a central mediator of inflammation. By potentially inhibiting the IκB kinase (IKK) complex, these compounds may prevent the phosphorylation and subsequent degradation of IκBα. This action would keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Anticancer Mechanism: Modulation of the ERK Signaling Pathway

In the context of melanoma, the aberrant activation of the ERK/MAPK signaling pathway is a key driver of cell proliferation and survival. (-)-Lyoniresinol derivatives may exert their anticancer effects by interfering with this pathway, potentially by inhibiting key kinases such as MEK or ERK, leading to decreased proliferation and the induction of apoptosis.

Experimental Protocols

The following section outlines standardized protocols for key in vitro assays that can be adapted for the evaluation of (-)-lyoniresinol derivatives.

Synthesis of (-)-Lyoniresinol Glycoside Derivatives

This protocol provides a general framework for the synthesis of glycosidic derivatives of (-)-lyoniresinol, which often exhibit enhanced bioavailability and modified activity profiles.

Materials:

-

(-)-Lyoniresinol

-

Acetobromo-α-D-glucose (or other protected sugar halide)

-

Silver(I) oxide (Ag2O) or other suitable promoter

-

Anhydrous quinoline or other suitable solvent

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Sodium methoxide (NaOMe) in methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Protection of Phenolic Hydroxyls (if necessary): Depending on the desired final product, the phenolic hydroxyl groups of (-)-lyoniresinol may need to be protected (e.g., as acetyl or benzyl ethers) prior to glycosylation to prevent side reactions.

-

Glycosylation Reaction:

-

Dissolve (-)-lyoniresinol (or its protected form) and the protected sugar halide in anhydrous quinoline or another suitable aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Add the glycosylation promoter (e.g., Ag2O) portion-wise while stirring at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter to remove the promoter salts.

-

Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification of the Protected Glycoside: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Deprotection:

-

Dissolve the purified protected glycoside in a mixture of anhydrous methanol and DCM.

-

Add a catalytic amount of sodium methoxide solution and stir at room temperature.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., Amberlite IR-120 H+ resin), filter, and concentrate the filtrate.

-

-

Final Purification: Purify the final deprotected glycoside derivative by column chromatography (e.g., silica gel or reversed-phase C18) or preparative high-performance liquid chromatography (HPLC) to obtain the pure product.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Cell-Based Assay for Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

(-)-Lyoniresinol derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the (-)-lyoniresinol derivative in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

-

Conclusion

(-)-Lyoniresinol and its derivatives represent a compelling area of research for the development of novel therapeutics. Their diverse biological activities, coupled with a modifiable chemical scaffold, offer a rich platform for the design of potent and selective drug candidates. The data and protocols presented in this guide are intended to facilitate further investigation into this promising class of compounds, with the ultimate goal of translating their therapeutic potential into clinical applications. Future research should focus on expanding the library of derivatives, conducting comprehensive structure-activity relationship studies, and elucidating the precise molecular mechanisms underlying their therapeutic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial property of (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside isolated from the root bark of Lycium chinense Miller against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isolation and Characterization of (-)-Lyoniresinol Glycosides

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the methodologies for isolating and characterizing (-)-lyoniresinol glycosides, a class of lignans with significant therapeutic potential. The protocols and data presented are compiled from various scientific studies to offer a detailed guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

(-)-Lyoniresinol glycosides are naturally occurring lignans found in various plant species. Lignans, in general, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The glycosidic forms of lyoniresinol are of particular interest due to their potential for enhanced bioavailability and unique pharmacological profiles. This guide will detail the necessary steps for the successful isolation, purification, and structural elucidation of these valuable compounds.

Isolation of (-)-Lyoniresinol Glycosides

The isolation of (-)-lyoniresinol glycosides from plant matrices is a multi-step process that involves extraction, fractionation, and purification. The following sections provide a detailed protocol based on established methodologies.

This protocol outlines the initial steps to obtain a crude extract enriched with lignan glycosides.

-

Plant Material Preparation:

-

Air-dry the plant material (e.g., aerial parts, stems, or roots) at room temperature.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the powdered plant material in 80% methanol (MeOH) or ethanol (EtOH) at a plant-to-solvent ratio of 1:10 (w/v) at room temperature for 72 hours.[1]

-

Repeat the extraction process three times to ensure maximum yield.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity:

-

n-hexane to remove nonpolar compounds like fats and waxes.

-

Dichloromethane (CH₂Cl₂) to separate compounds of intermediate polarity.

-

Ethyl acetate (EtOAc) to enrich the fraction with phenolic compounds, including some lignans.

-

n-butanol (n-BuOH) to isolate more polar compounds, which typically include glycosides.[1]

-

-

The n-butanol fraction is generally enriched with lignan glycosides and is carried forward for further purification.

-

The n-butanol fraction is subjected to a series of chromatographic techniques to isolate the target (-)-lyoniresinol glycosides.

-

Adsorption Chromatography:

-

Subject the n-BuOH fraction to column chromatography on a Diaion HP-20 resin.

-

Elute with a stepwise gradient of MeOH in water (e.g., 0%, 25%, 50%, 75%, and 100% MeOH).

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those showing similar profiles.

-

-

Size-Exclusion Chromatography:

-

Further purify the enriched fractions on a Sephadex LH-20 column using methanol as the mobile phase. This step separates compounds based on their molecular size.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification is typically achieved using reversed-phase preparative HPLC (RP-HPLC).

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of methanol or acetonitrile in water is employed. For example, a gradient of 28:72 (v/v) methanol/water can be effective.

-

Detection: UV detection at 280 nm is suitable for lignans.

-

Collect the fractions corresponding to the peaks of interest for subsequent characterization.

-

Caption: General workflow for the isolation and purification of (-)-lyoniresinol glycosides.

Characterization of (-)-Lyoniresinol Glycosides

Once isolated, the structure of the (-)-lyoniresinol glycoside must be elucidated. This is primarily achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Mass Spectrometry (MS):

-

Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula of the isolated compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CD₃OD).

-

Acquire a series of NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher).

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

-

2D NMR: These experiments are crucial for establishing the connectivity of atoms and the overall structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which helps in determining the stereochemistry.

-

-

The following tables summarize key quantitative data related to the isolation and characterization of a representative (-)-lyoniresinol glycoside, (-)-lyoniresinol 3α-O-β-D-glucopyranoside.

Table 1: Yield of Lyoniresinol Glycosides from Acanthopanax cissifolius [2]

| Compound | Starting Material (kg) | Yield (mg) |

| (+)-Lyoniresinol 3α-O-β-D-glucopyranoside | Not Specified | 418.9 |

| (-)-Lyoniresinol 3α-O-β-D-glucopyranoside | Not Specified | 534.7 |

Table 2: ¹H NMR Data for (-)-Lyoniresinol 3α-O-β-D-glucopyranoside (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2' | 6.45 | s | |

| 6' | 6.45 | s | |

| 5 | 6.60 | s | |

| OMe-3', 5' | 3.76 | s | |

| OMe-6, 8 | 3.36 | s |

Table 3: ¹³C NMR Data for (-)-Lyoniresinol 3α-O-β-D-glucopyranoside (125 MHz, CD₃OD)

| Position | δC (ppm) |

| 1' | 133.8 |

| 2', 6' | 105.7 |

| 3', 5' | 149.2 |

| 4' | 135.5 |

| 1 | 133.8 |

| 2 | 47.1 |

| 3 | 41.2 |

| 4 | 42.1 |

| 4a | 129.5 |

| 5 | 105.1 |

| 6 | 148.1 |

| 7 | 134.9 |

| 8 | 149.2 |

| 8a | 126.9 |

| 9 | 72.8 |

| OMe-3', 5' | 56.9 |

| OMe-6, 8 | 61.1 |

| Glc-1'' | 104.9 |

| Glc-2'' | 75.1 |

| Glc-3'' | 78.1 |

| Glc-4'' | 71.6 |

| Glc-5'' | 77.9 |

| Glc-6'' | 62.7 |

Biological Activity and Signaling Pathways

(-)-Lyoniresinol and its glycosides have been reported to exhibit significant antioxidant and anti-inflammatory activities. These effects are often mediated through the modulation of key cellular signaling pathways.

(-)-Lyoniresinol glycosides can influence the following pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a central pathway in inflammation. By inhibiting the activation of NF-κB, lyoniresinol glycosides can reduce the expression of pro-inflammatory cytokines.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation. Lyoniresinol glycosides can modulate MAPK signaling to exert their anti-inflammatory effects.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a key regulator of the antioxidant response. Activation of the Nrf2 pathway by lyoniresinol glycosides can lead to the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

Caption: Postulated mechanism of anti-inflammatory and antioxidant action of (-)-lyoniresinol glycosides.

Conclusion

This technical guide provides a detailed framework for the isolation and characterization of (-)-lyoniresinol glycosides. The protocols and data presented herein are intended to serve as a valuable resource for researchers working to unlock the therapeutic potential of these promising natural products. The successful application of these methodologies will facilitate the advancement of research into the pharmacological applications of (-)-lyoniresinol glycosides in drug discovery and development.

References

Pharmacokinetics and Bioavailability of (-)-Lyoniresinol in Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lyoniresinol, a furanofuran lignan found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. Understanding its pharmacokinetic profile and bioavailability is crucial for the development of novel therapeutics. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of (-)-lyoniresinol and related lignans in animal models. Due to the limited publicly available data specifically for (-)-lyoniresinol, this guide incorporates findings on closely related lignans isolated from plants known to contain (-)-lyoniresinol, such as Vitex negundo, to provide a representative understanding.

Quantitative Pharmacokinetic Data